molecular formula C11H14O4 B12609072 4-Hydroxy-3-methoxy-5-propylbenzoic acid CAS No. 647854-89-5

4-Hydroxy-3-methoxy-5-propylbenzoic acid

Cat. No.: B12609072
CAS No.: 647854-89-5
M. Wt: 210.23 g/mol
InChI Key: SFJVOAQQXMNARP-UHFFFAOYSA-N
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Description

4-Hydroxy-3-methoxy-5-propylbenzoic acid is an organic compound with the molecular formula C11H14O4 It belongs to the class of hydroxybenzoic acids, which are aromatic carboxylic acids containing a hydroxyl group and a carboxyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-3-methoxy-5-propylbenzoic acid can be achieved through several methods. One common approach involves the hydroxylation and methoxylation of a propylbenzoic acid precursor. The reaction typically requires the use of catalysts and specific reaction conditions to ensure the desired functional groups are introduced at the correct positions on the benzene ring.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical processes that utilize efficient and cost-effective methods. These methods often include the use of continuous flow reactors, optimized reaction conditions, and advanced purification techniques to obtain high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-3-methoxy-5-propylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

    Reduction: The carboxyl group can be reduced to form alcohol derivatives.

    Substitution: The methoxy and hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) and various alkyl halides can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohol derivatives.

Scientific Research Applications

4-Hydroxy-3-methoxy-5-propylbenzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s antioxidant properties make it valuable in studies related to oxidative stress and cellular protection.

    Medicine: It has potential therapeutic applications due to its anti-inflammatory and antimicrobial properties.

    Industry: The compound is used in the production of various pharmaceuticals, cosmetics, and food additives.

Mechanism of Action

The mechanism of action of 4-Hydroxy-3-methoxy-5-propylbenzoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups play a crucial role in its biological activity, allowing it to scavenge free radicals and inhibit oxidative stress. Additionally, the compound can modulate various signaling pathways involved in inflammation and microbial growth.

Comparison with Similar Compounds

4-Hydroxy-3-methoxy-5-propylbenzoic acid can be compared with other hydroxybenzoic acids, such as:

    Salicylic Acid: Known for its use in acne treatment and as an anti-inflammatory agent.

    Vanillic Acid: Used for its antioxidant and antimicrobial properties.

    Protocatechuic Acid: Recognized for its potential in cancer prevention and cardiovascular health.

The uniqueness of this compound lies in its specific functional groups and their positions on the benzene ring, which confer distinct chemical and biological properties.

Properties

CAS No.

647854-89-5

Molecular Formula

C11H14O4

Molecular Weight

210.23 g/mol

IUPAC Name

4-hydroxy-3-methoxy-5-propylbenzoic acid

InChI

InChI=1S/C11H14O4/c1-3-4-7-5-8(11(13)14)6-9(15-2)10(7)12/h5-6,12H,3-4H2,1-2H3,(H,13,14)

InChI Key

SFJVOAQQXMNARP-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C(=CC(=C1)C(=O)O)OC)O

Origin of Product

United States

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